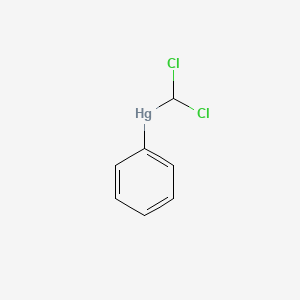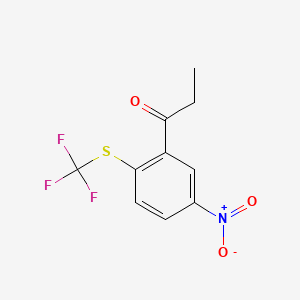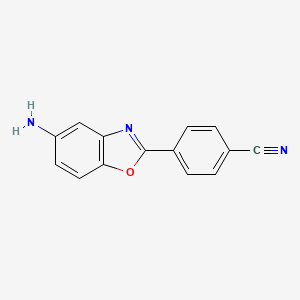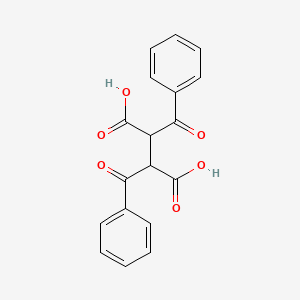
2,3-Dibenzoylbutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-dibenzoyl-, also known as dibenzoyl-L-tartaric acid, is a chiral compound with the molecular formula C18H14O8. It is widely used in various scientific fields due to its unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,3-dibenzoyl- can be synthesized through the esterification of tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving tartaric acid in a suitable solvent like dichloromethane.
- Adding benzoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
- Adding pyridine to neutralize the hydrochloric acid formed during the reaction.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, 2,3-dibenzoyl- often involves large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,3-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl-substituted derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl-substituted carboxylic acids, while reduction can produce benzoyl-substituted alcohols.
科学的研究の応用
Butanedioic acid, 2,3-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent for the separation of enantiomers in various chemical processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: Butanedioic acid, 2,3-dibenzoyl- is employed in the production of high-performance materials and as a stabilizer in certain formulations.
作用機序
The mechanism of action of butanedioic acid, 2,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s chiral nature allows it to selectively bind to chiral centers in proteins and other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Dibenzoyl-D-tartaric acid: A stereoisomer of butanedioic acid, 2,3-dibenzoyl-, with similar chemical properties but different biological activities.
Succinic acid: A simpler dicarboxylic acid with a similar backbone but lacking the benzoyl groups.
Phthalic acid: Another dicarboxylic acid with aromatic substituents, used in different industrial applications.
Uniqueness
Butanedioic acid, 2,3-dibenzoyl- is unique due to its chiral nature and the presence of benzoyl groups, which confer specific chemical reactivity and biological activity. Its ability to act as a chiral resolving agent and its applications in various fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
101737-25-1 |
|---|---|
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC名 |
2,3-dibenzoylbutanedioic acid |
InChI |
InChI=1S/C18H14O6/c19-15(11-7-3-1-4-8-11)13(17(21)22)14(18(23)24)16(20)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
InChIキー |
MJXBFANAKDVZKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


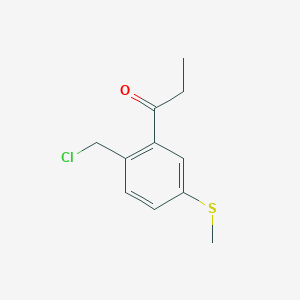
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
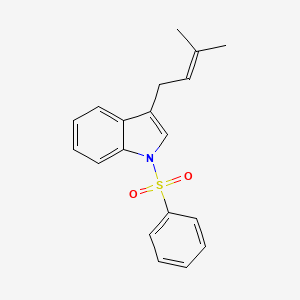
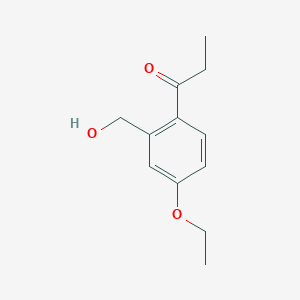
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
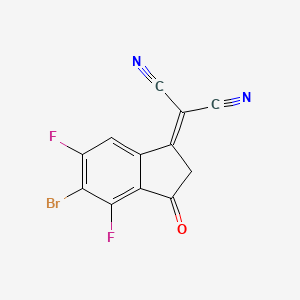
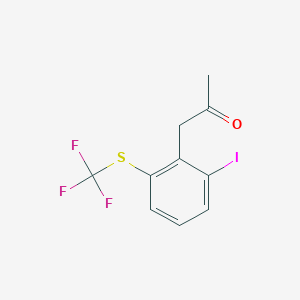
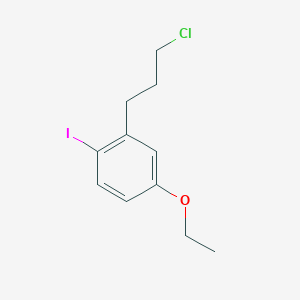

![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)

